

Application Notes and Protocols for Cloning Using Ampicillin and Tetracycline Selection

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Compound of Interest

Compound Name: Tet-20

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Introduction

Molecular cloning is a fundamental technique in biological research and drug development, enabling the replication and manipulation of DNA sequences. A critical step in this process is the selection and screening of bacterial cells that have successfully incorporated the desired plasmid DNA. Many common cloning vectors, such as pBR322, utilize antibiotic resistance genes as selectable markers.^{[1][2][3]} This application note provides a detailed workflow for a cloning procedure using a dual-selection strategy with ampicillin (at 100 µg/mL) and tetracycline (at 20 µg/mL) agar plates.

The workflow leverages the principle of insertional inactivation.^[2] The plasmid vector contains two intact antibiotic resistance genes, one for ampicillin (amp^R) and one for tetracycline (tet^R). The target DNA is inserted into a restriction site located within one of these resistance genes, disrupting its function. For this protocol, we will consider the insertion of a DNA fragment into the tetracycline resistance gene.

Consequently, bacterial cells that have taken up the plasmid will be resistant to ampicillin. However, cells containing a recombinant plasmid (with the inserted DNA) will be sensitive to tetracycline, as the tet^R gene is inactivated. Cells with the non-recombinant, original plasmid will be resistant to both antibiotics. This differential resistance allows for the effective screening of successful recombinant clones.

Data Presentation

The efficiency of transformation and selection can be quantified by counting the number of colony-forming units (CFU) on different selective media. The following table summarizes representative data from a typical cloning experiment employing this protocol.

| Plate Type | Antibiotic(s) | Expected Outcome for Recombinant Clones | Representative CFU Count |
|-----------------------|--|---|--------------------------|
| LB Agar | None | Growth of all cells (transformed and untransformed) | >1000 (Lawn) |
| LB + Amp-100 | 100 µg/mL Ampicillin | Growth of all transformed cells (recombinant and non-recombinant) | 250 |
| LB + Tet-20 | 20 µg/mL Tetracycline | No growth of recombinant clones; growth of non-recombinant clones | 25 |
| LB + Amp-100 + Tet-20 | 100 µg/mL Ampicillin & 20 µg/mL Tetracycline | No growth of recombinant clones; growth of non-recombinant clones | 23 |

Note: The lower colony count on tetracycline-containing plates compared to ampicillin-only plates can be attributed to several factors, including different mechanisms of antibiotic resistance and potential stress on the cells from the presence of two antibiotics.

Experimental Protocols

This section details the methodologies for the key experiments in the cloning workflow.

Protocol 1: Preparation of Selective Agar Plates

- Prepare Luria-Bertani (LB) agar according to standard protocols (e.g., 10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar per liter of water).
- Autoclave the LB agar solution to sterilize it.
- Allow the agar to cool to approximately 50-55°C. It should be cool enough to touch the bottle without discomfort. Adding antibiotics to overly hot agar can cause them to degrade.
- For Amp-100 Plates: Add ampicillin from a sterile stock solution to a final concentration of 100 µg/mL. (e.g., add 1 mL of a 100 mg/mL stock to 1 L of agar).
- For **Tet-20** Plates: Add tetracycline from a sterile stock solution to a final concentration of 20 µg/mL. (e.g., add 1.33 mL of a 15 mg/mL stock to 1 L of agar).
- Mix the agar gently but thoroughly to ensure even distribution of the antibiotic.
- Pour the agar into sterile petri dishes, let them solidify, and store them at 4°C until use.

Protocol 2: Ligation, Transformation, and Plating

- Ligation: Perform a standard ligation reaction to insert your DNA fragment into the cloning vector (e.g., pBR322) at a restriction site within the tetracycline resistance gene.
- Transformation: Transform competent E. coli cells with the ligation mixture. A common method is the heat shock protocol.
 - Thaw a 50 µL aliquot of competent cells on ice.
 - Add 1-5 µL of the ligation mixture to the cells.
 - Incubate on ice for 30 minutes.
 - Heat shock the cells at 42°C for 45-60 seconds.
 - Immediately return the cells to ice for 2 minutes.
- Recovery (Outgrowth): Add 250-1000 µL of sterile SOC or LB medium (without antibiotics) to the tube. Incubate at 37°C for 45-60 minutes with gentle shaking. This step allows the

bacteria to express the antibiotic resistance proteins.

- Initial Plating: Plate 100-200 μL of the recovered cell culture onto a pre-warmed Amp-100 agar plate. Spread the culture evenly.
- Incubate the plate overnight at 37°C until colonies appear. The colonies on this plate are all transformants (containing either the recombinant or non-recombinant plasmid).

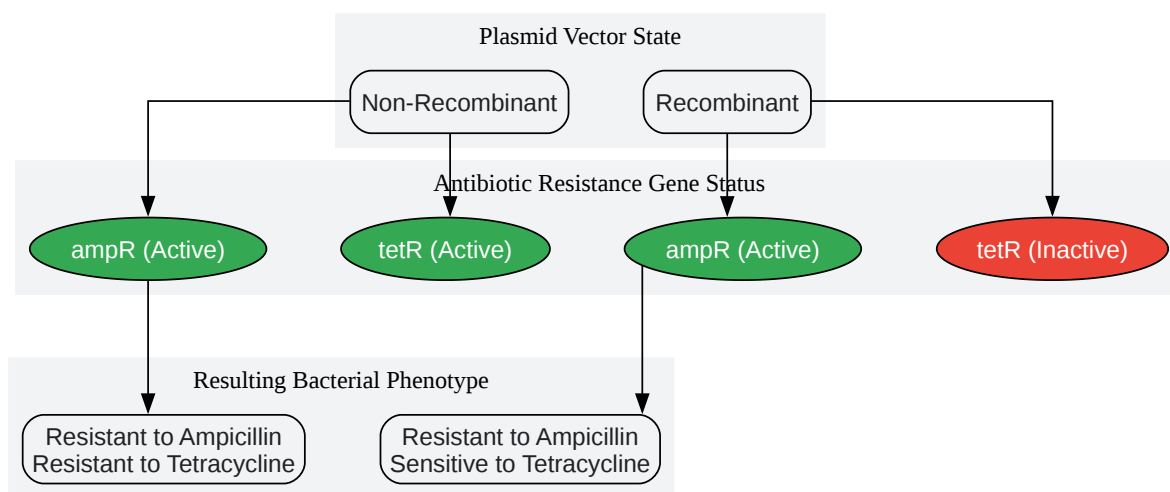
Protocol 3: Screening by Replica Plating

- Preparation: You will need one sterile Amp-100 plate and one sterile **Tet-20** plate for each Amp-100 plate from the previous step that contains colonies.
- Master Plate: The original Amp-100 plate with the colonies will serve as the master plate.
- Replica Plating:
 - Take a sterile velveteen cloth or a sterile nitrocellulose membrane and gently press it onto the surface of the master plate to pick up an imprint of the colonies.
 - Carefully lift the membrane and press it onto the new Amp-100 plate, ensuring the orientation is the same.
 - Press the same membrane onto the **Tet-20** plate, again maintaining the same orientation.
 - Alternatively, use sterile toothpicks to pick individual colonies from the master plate and sequentially patch them onto the new Amp-100 and **Tet-20** plates in a grid pattern.
- Incubation: Incubate both new plates overnight at 37°C.
- Analysis:
 - Compare the colonies on the replica Amp-100 plate with those on the **Tet-20** plate.
 - Colonies that grow on the Amp-100 plate but do not grow on the **Tet-20** plate are your desired recombinant clones.
 - Colonies that grow on both plates contain the non-recombinant vector.

Visualizations

Logical Flow of Insertional Inactivation

The following diagram illustrates the selection principle based on the status of the antibiotic resistance genes.

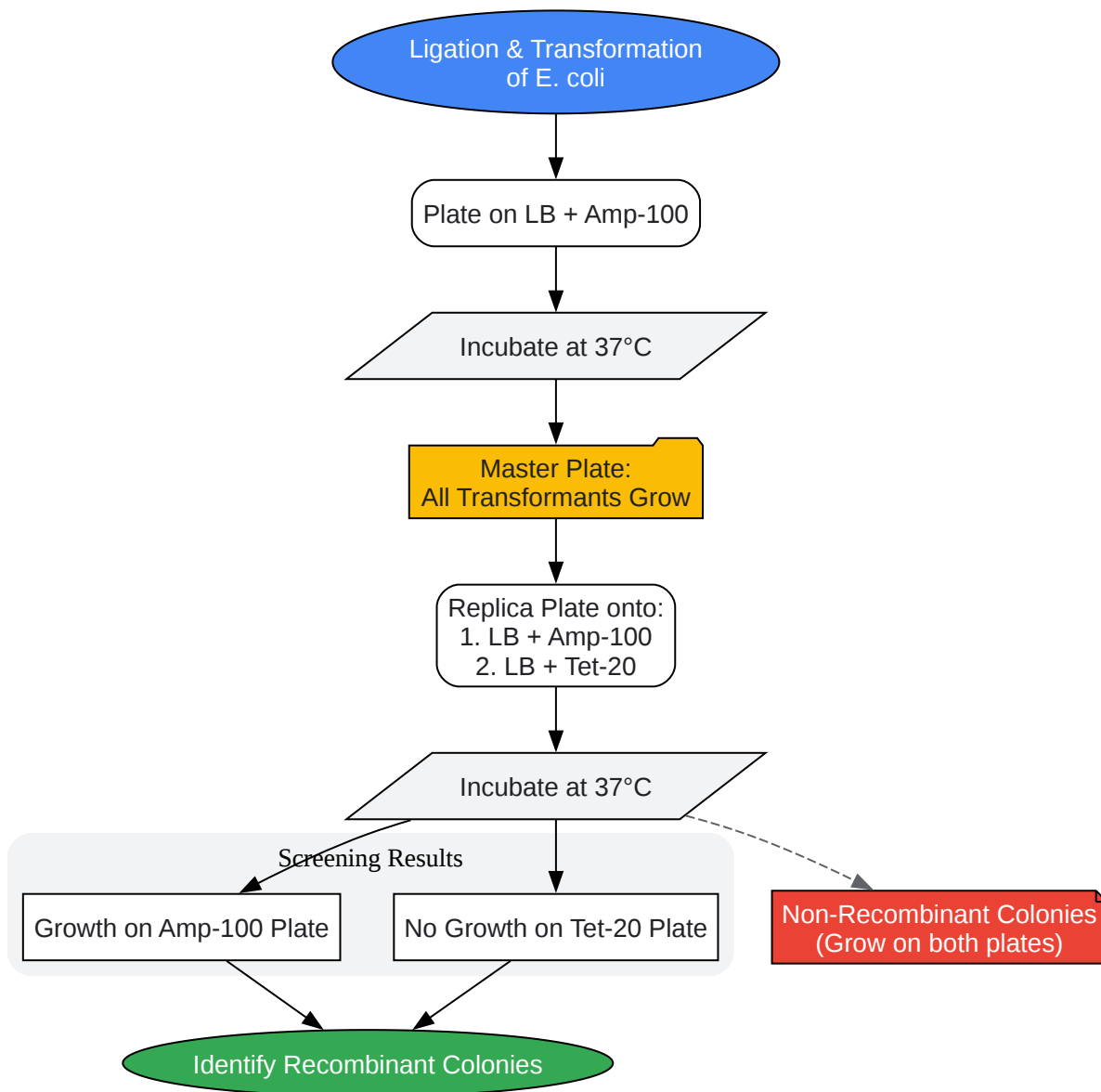


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Caption: Logic of insertional inactivation and resulting antibiotic resistance phenotypes.

Experimental Cloning and Screening Workflow

This diagram outlines the complete experimental procedure from transformation to the identification of recombinant clones.



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Caption: Workflow for cloning and screening using dual antibiotic selection.

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References

- 1. letstalkacademy.com [letstalkacademy.com]
- 2. youtube.com [youtube.com]
- 3. neb.com [neb.com]
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